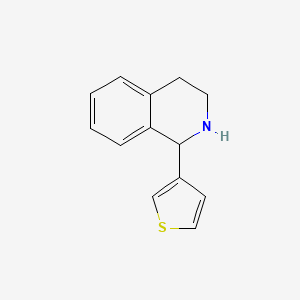

Isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)-

Description

"Isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)-" is a tetrahydroisoquinoline (THIQ) derivative characterized by a sulfur-containing 3-thienyl substituent at the 1-position of the isoquinoline scaffold. THIQ derivatives are recognized for their diverse biological activities, including antitumor, antimicrobial, and neuropharmacological properties .

Properties

CAS No. |

180272-44-0 |

|---|---|

Molecular Formula |

C13H13NS |

Molecular Weight |

215.32 g/mol |

IUPAC Name |

1-thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C13H13NS/c1-2-4-12-10(3-1)5-7-14-13(12)11-6-8-15-9-11/h1-4,6,8-9,13-14H,5,7H2 |

InChI Key |

MITPAGSWQGXPBC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CSC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)- can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically include heating the reactants in an acidic medium, such as hydrochloric acid or sulfuric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Key Methods

-

Pictet-Spengler Reaction : Cyclization of phenethylamine derivatives with carbonyl compounds (e.g., aldehydes) under acidic conditions yields tetrahydroisoquinoline scaffolds . For THIQ-3T, 3-thienylacetaldehyde could serve as the aldehyde component.

-

Bischler-Napieralski Cyclization : Cyclodehydration of β-arylethylamides using POCl₃ or PCl₅ generates dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines .

Oxidation Reactions

The tetrahydroisoquinoline ring undergoes oxidation at the nitrogen or aromatic positions:

-

Nitrogen Oxidation : Treatment with H₂O₂ or mCPBA forms N-oxides, which can rearrange under thermal conditions .

-

Aromatic Oxidation : Electron-rich positions (C6/C7) are susceptible to electrophilic substitution. For example, nitration introduces nitro groups at C5 or C8 .

Selectivity Challenges

-

Oxygen substituents on the isoquinoline ring inhibit spirolactone formation during oxidation, necessitating unsubstituted analogs for lactonization .

Functionalization of the 3-Thienyl Group

The 3-thienyl moiety participates in electrophilic and nucleophilic reactions:

-

Sulfonation : Concentrated H₂SO₄ sulfonates the thiophene ring at the β-position.

-

Halogenation : Br₂ in CHCl₃ adds across the thiophene’s double bonds.

Reactivity Comparison

| Reaction | Thiophene Position | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | α vs. β | 2-Bromo-3-thienyl derivative | 65% | |

| Friedel-Crafts Acylation | β | 3-Acetylthienyl derivative | 58% |

N-Alkylation and Acylation

The secondary amine in THIQ-3T reacts with alkyl halides or acyl chlorides:

-

N-Alkylation : Using allyl bromide or benzyl chloride in the presence of K₂CO₃ yields N-substituted derivatives .

-

Acylation : Acetic anhydride or benzoyl chloride forms stable amides .

Example N-Alkylation

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| THIQ-3T | Allyl bromide | DMF, K₂CO₃, 60°C | N-Allyl-THIQ-3T | 78% |

Ring-Opening and Rearrangements

-

Acid-Catalyzed Ring Opening : HCl in ethanol cleaves the tetrahydroisoquinoline ring to yield amino alcohol intermediates .

-

Thermal Rearrangements : Heating THIQ-3T derivatives above 150°C induces -sigmatropic shifts in the thienyl group .

Diastereoselective Reductions

Hydrogenation of THIQ-3T imine precursors exhibits stereochemical control:

| Catalyst | Pressure (atm) | Major Isomer (cis:trans) | Reference |

|---|---|---|---|

| 5% Pd/C | 1 | 1:2 | |

| 5% Pt/C | 4 | 13:1 |

Key Challenges and Research Gaps

-

Limited data on the direct functionalization of THIQ-3T’s thienyl group in the presence of the tetrahydroisoquinoline core.

-

Stereochemical outcomes of N-alkylation remain underexplored.

Scientific Research Applications

Pharmacological Properties

-

Neuroprotective Effects

- Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to protect against neurotoxicity induced by substances like MPTP and rotenone in animal models. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

-

Anticancer Activity

- Tetrahydroisoquinoline compounds are recognized for their anticancer properties. They have been found to interact with various molecular targets involved in cancer progression. A review highlighted that certain tetrahydroisoquinoline analogs demonstrated potent activity against cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Antimicrobial Properties

- Orexin Receptor Antagonism

Case Study 1: Neuroprotection in Rodent Models

A study focused on the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline demonstrated its ability to mitigate neurotoxicity in rodents. Behavioral assessments indicated significant improvements in motor function and reductions in neurochemical markers associated with oxidative stress .

Case Study 2: Anticancer Potential

In vitro studies revealed that specific tetrahydroisoquinoline analogs could inhibit the proliferation of various cancer cell lines. The mechanisms involved included the activation of apoptotic pathways and inhibition of angiogenesis. These findings support further development of these compounds as potential anticancer agents .

Case Study 3: Antimicrobial Activity

A series of synthesized tetrahydroisoquinolines were evaluated for their antimicrobial activity against Mycobacterium tuberculosis. The results indicated a dose-dependent inhibition of bacterial growth, suggesting a novel mechanism of action that warrants further investigation .

Mechanism of Action

The mechanism of action of isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous THIQ Derivatives

Substituent-Specific Structural Variations

The structural diversity of THIQ derivatives arises from substituents at the 1-position. Below is a comparison of key analogs:

Key Observations :

Key Observations :

Biological Activity

Isoquinoline derivatives, particularly the tetrahydroisoquinoline (THIQ) scaffold, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)- is a notable member of this class and has been studied for its potential therapeutic applications across various fields.

Overview of Biological Activities

Isoquinoline derivatives exhibit a range of biological activities including:

- Antimicrobial Effects : THIQ compounds have shown activity against various pathogens, including bacteria and fungi. For instance, certain THIQ analogs have been found to possess significant antibacterial properties against strains such as Staphylococcus epidermidis and Klebsiella pneumonia .

- Anticancer Properties : Research indicates that THIQs can target multiple molecular pathways involved in cancer progression. Some compounds have demonstrated potent cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .

- Neurological Effects : Certain THIQ derivatives exhibit neuroprotective effects and are being explored for their potential in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of isoquinoline derivatives is crucial for optimizing their biological activity. The presence of the thienyl group at the 1-position of the tetrahydroisoquinoline framework appears to enhance certain pharmacological effects. Research has shown that modifications to the THIQ structure can significantly influence its interaction with biological targets .

Antibacterial Activity

A study investigated a series of THIQ analogs with varying substitutions at the 4-position, revealing that compounds with 3-thienyl substitutions exhibited superior antibacterial activity compared to their unsubstituted counterparts. Notably, compound 131 demonstrated effectiveness against multiple pathogenic strains at low concentrations .

Anticancer Activity

In a recent investigation, several THIQ derivatives were synthesized and evaluated for their anticancer properties. Compounds showed significant cytotoxicity in various cancer cell lines, with some demonstrating better activity than established chemotherapeutics such as bleomycin. The mechanism of action involved induction of apoptosis through modulation of apoptotic proteins .

Neuroprotective Effects

Research on the neuroprotective capabilities of THIQ derivatives has highlighted their potential in treating conditions like epilepsy and neurodegeneration. For example, certain compounds were effective in preventing neuronal degeneration in animal models of hypoxia-induced injury .

Data Table: Summary of Biological Activities

| Activity Type | Compound Example | Target Organism/Cell Type | Observed Effect |

|---|---|---|---|

| Antibacterial | Compound 131 | Staphylococcus epidermidis | Effective at 25 μg/ml |

| Anticancer | Various THIQ analogs | FaDu hypopharyngeal tumor cells | Induction of apoptosis |

| Neuroprotection | Specific THIQ derivative | Neuronal cells | Prevention of degeneration |

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1,2,3,4-tetrahydroisoquinoline derivatives, including 1-(3-thienyl)-substituted analogs?

- Methodology :

- Stepwise synthesis : Start with phenethylamine derivatives for backbone construction. Acetylation with acetyl chloride, followed by cyclization using polyphosphoric acid (PPA), and reduction with potassium borohydride yields the tetrahydroisoquinoline core .

- Cyclization strategies : Utilize Pummerer-type cyclization of sulfinyl acetamides for stereochemical control, as demonstrated in the synthesis of 4-aryl-2-methyl derivatives .

- Alternative routes : Cyanoketone cyclization via titanium tetraiodide can introduce halogen substituents, useful for further functionalization .

Q. How is the structural characterization of 1,2,3,4-tetrahydroisoquinoline derivatives performed post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR is critical for confirming substituent positions and stereochemistry. For example, methyl groups at position 1 show distinct splitting patterns .

- X-ray crystallography : Resolve complex stereochemistry, as applied to iodophenyl-substituted analogs to validate spatial arrangements .

- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns, particularly for halogenated or heteroaromatic derivatives .

Q. What safety protocols are essential when handling 1,2,3,4-tetrahydroisoquinoline compounds?

- Methodology :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as these compounds may cause irritation (H315, H319) .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks (H335) .

- Emergency procedures : Immediate rinsing with water for eye/skin exposure and consultation with a physician, per OSHA guidelines .

Advanced Research Questions

Q. How can cyclization reactions be optimized to enhance the yield and purity of 1-(3-thienyl)-substituted derivatives?

- Methodology :

- Catalyst screening : Test Brønsted acids (e.g., PPA) versus Lewis acids (e.g., TiCl₄) to improve cyclization efficiency. PPA achieves 65–80% yields in phenethylamine-derived syntheses .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for electron-deficient substrates, while toluene minimizes side reactions in thermally sensitive systems .

- Temperature control : Gradual heating (80–120°C) prevents decomposition during cyclization, critical for thienyl-substituted analogs prone to sulfur-based side reactions .

Q. What strategies address contradictory data in pharmacological studies of tetrahydroisoquinoline derivatives?

- Methodology :

- Multi-assay validation : Use orthogonal assays (e.g., cytotoxicity, enzyme inhibition) to confirm biological activity. For example, neurotoxicity observed in one study (IC₅₀ = 10 µM) may require validation via patch-clamp electrophysiology .

- Structural-activity relationships (SAR) : Compare analogs (e.g., 1-phenyl vs. 1-thienyl) to isolate substituent-specific effects. SAR analysis resolved discrepancies in antimicrobial activity across derivatives .

- Data triangulation : Cross-reference findings with crystallographic data (e.g., hydrogen-bonding motifs) to explain variability in receptor binding .

Q. What catalytic advancements enable enantioselective synthesis of 1,2,3,4-tetrahydroisoquinolines?

- Methodology :

- Chiral auxiliaries : Employ Evans oxazolidinones to induce asymmetry during cyclization, achieving >90% enantiomeric excess (ee) in 4-aryl derivatives .

- Organocatalysis : Proline-based catalysts facilitate Pictet-Spengler reactions for tetrahydroisoquinoline alkaloids, with yields up to 85% and ee values of 88% .

- Transition-metal catalysis : Palladium-catalyzed asymmetric hydrogenation of dihydroisoquinolines achieves >95% ee, though substrate scope remains limited to electron-rich aromatics .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the antitumor activity of 1,2,3,4-tetrahydroisoquinolines?

- Methodology :

- Dose-response profiling : Re-evaluate IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects. For example, 1-methyl derivatives show activity at 5 µM in breast cancer cells but require 20 µM in leukemia models .

- Metabolic stability assays : Test compound stability in serum to account for rapid degradation, which may explain false negatives in prolonged exposure studies .

- Epigenetic factors : Assess histone deacetylase (HDAC) inhibition, as some derivatives modulate non-target pathways, leading to contradictory efficacy reports .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.